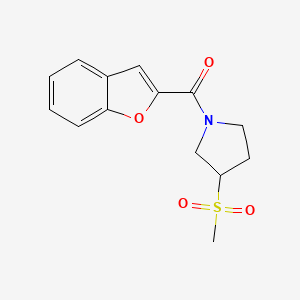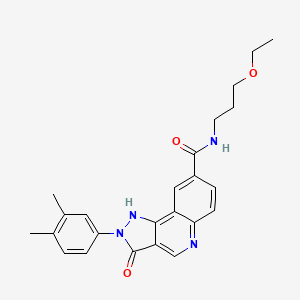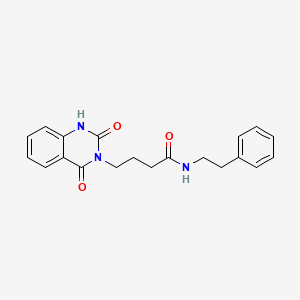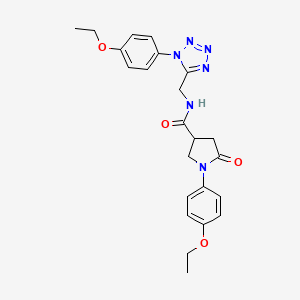
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate, also known as MOC, is a synthetic compound that has been widely used in scientific research. MOC belongs to the class of pyridazine derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
Mode of action
Similar compounds often interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical pathways
Without specific information on “Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate”, it’s hard to say which biochemical pathways it affects. Related compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
Similar compounds have shown a wide range of biological activities, which suggests that they could have diverse effects at the molecular and cellular level .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for research. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell types, and its toxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the mechanisms underlying the immunomodulatory effects of this compound. Finally, the potential therapeutic applications of this compound in the treatment of inflammatory and autoimmune diseases, as well as cancer, warrant further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of this compound is not fully understood, but it may act by inhibiting the activity of certain enzymes and proteins. This compound has potential as an immunomodulatory agent and may have therapeutic applications in the treatment of inflammatory and autoimmune diseases, as well as cancer. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl acrylate. The final product is obtained after purification using column chromatography. The chemical structure of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to modulate the immune system and has potential as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
methyl 1-(4-methylphenyl)-4-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRCLLHGUJBHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid](/img/structure/B2619314.png)


![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B2619320.png)
![(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one](/img/structure/B2619323.png)
![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)



![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)

